Adinazolam Mesylate

Description

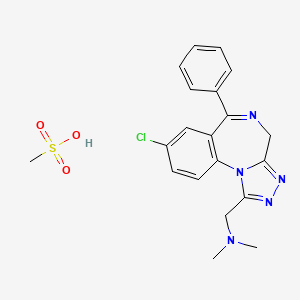

Structure

3D Structure of Parent

Properties

CAS No. |

57938-82-6 |

|---|---|

Molecular Formula |

C20H22ClN5O3S |

Molecular Weight |

447.9 g/mol |

IUPAC Name |

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid |

InChI |

InChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

FENBITQPWFCMEB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

57938-82-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adinazolam Mesylate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Adinazolam Mesylate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of adinazolam mesylate, a triazolobenzodiazepine. The information presented herein is intended for research and drug development purposes, offering detailed methodologies, data analysis, and visualization of key processes.

Synthesis of Adinazolam Mesylate

Adinazolam can be synthesized through various routes, with a high-yield, one-step conversion from the readily available pharmaceutical, estazolam, being a notable method.[1][2] The subsequent conversion of the adinazolam free base to its mesylate salt enhances its water solubility, a crucial factor for many research applications.[1]

Experimental Protocol: Synthesis of Adinazolam from Estazolam

This protocol is adapted from the method described by Gall et al.

Materials:

-

Estazolam

-

Bis-(dimethylamino)methane

-

Acetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Dissolve bis-(dimethylamino)methane in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride dissolved in DMF to the cooled solution to form the dimethyl(methylene)ammonium chloride salt in situ.

-

To this mixture, add potassium carbonate, followed by a solution of estazolam in DMF.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours with constant stirring.

-

After the reaction is complete, perform a standard aqueous workup to isolate the crude adinazolam free base.

-

The crude product can be further purified using techniques such as recrystallization or column chromatography.

Experimental Protocol: Formation of Adinazolam Mesylate

Materials:

-

Adinazolam (free base)

-

Methanesulfonic acid

-

Anhydrous solvent (e.g., acetone, isopropanol)

Procedure:

-

Dissolve the purified adinazolam free base in a minimal amount of a suitable anhydrous solvent.

-

In a separate flask, prepare a solution of one molar equivalent of methanesulfonic acid in the same anhydrous solvent.

-

Slowly add the methanesulfonic acid solution to the adinazolam solution with stirring.

-

The adinazolam mesylate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

-

Collect the precipitate by filtration and wash with a small amount of cold, anhydrous solvent.

-

Dry the resulting adinazolam mesylate salt under vacuum to remove any residual solvent.

Synthesis of Adinazolam Mesylate

Caption: A flowchart illustrating the two-stage synthesis of adinazolam mesylate.

Characterization of Adinazolam Mesylate

A thorough characterization of the synthesized adinazolam mesylate is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons, diazepine ring protons, and aliphatic protons of the dimethylaminomethyl group will show characteristic signals. |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to aromatic carbons, carbonyl carbons, and aliphatic carbons will be observed. |

| Mass Spec. | m/z | The molecular ion peak [M+H]⁺ for the free base is expected at approximately 352.13. |

| IR Spec. | Wavenumber (cm⁻¹) | Characteristic absorption bands for C-H, C=N, C=C, and C-Cl bonds are expected. |

| HPLC | Retention Time | A single, sharp peak under specific chromatographic conditions indicates high purity. |

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of adinazolam mesylate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the adinazolam molecule.

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire mass spectra in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

2.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in adinazolam.

2.2.4. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a dilute solution of adinazolam mesylate in the mobile phase.

-

Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where adinazolam shows strong absorbance (e.g., 254 nm).[3]

-

-

Data Analysis: Determine the retention time and peak area to assess purity.

Characterization Workflow

Caption: A workflow diagram for the analytical characterization of synthesized adinazolam mesylate.

Signaling Pathway of Adinazolam

Adinazolam, like other benzodiazepines, exerts its effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Adinazolam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The result is an enhanced inhibitory signal, leading to the anxiolytic, sedative, and anticonvulsant properties of the drug.

Adinazolam Signaling Pathway

Caption: The signaling pathway of adinazolam at the GABA-A receptor.

References

An In-Depth Technical Guide to the Physicochemical Properties of Adinazolam Mesylate for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of adinazolam mesylate, a triazolobenzodiazepine derivative. The information presented herein is intended to support researchers and drug development professionals in designing and conducting robust experimental studies. This document details the compound's fundamental characteristics, stability profile, and established methodologies for its analysis, complete with visual representations of key processes and pathways.

Core Physicochemical Properties

Adinazolam, as the free base, and its mesylate salt exhibit distinct physicochemical characteristics that are crucial for understanding its behavior in various experimental settings. The mesylate salt was developed to enhance the aqueous solubility of the parent compound.[1] A summary of these properties is presented below.

Identity and Structure

-

Adinazolam (Free Base)

-

Adinazolam Mesylate

-

IUPAC Name: 1-(8-chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid

-

Synonyms: Adinazolam methanesulfonate, Deracyn

-

Chemical Formula: C₂₀H₂₂ClN₅O₃S

-

Molecular Weight: 447.94 g/mol

-

CAS Number: 57938-82-6

-

Quantitative Physicochemical Data

A compilation of the key quantitative physicochemical parameters for both adinazolam free base and its mesylate salt is provided in Table 1 for easy comparison.

Table 1: Quantitative Physicochemical Properties of Adinazolam and Adinazolam Mesylate

| Property | Adinazolam (Free Base) | Adinazolam Mesylate | Reference(s) |

| Molecular Weight ( g/mol ) | 351.83 | 447.94 | |

| Melting Point (°C) | 171–172.5 | Not explicitly found | |

| Solubility | Insoluble in water; Soluble in dichloromethane and methanol | > 100 mg/mL in water | |

| logP (octanol/water) | 4.16 | Not applicable (as a salt) | |

| pKa (Strongest Basic) | 6.30 (dimethylamine group) | Not explicitly found | |

| Physical Appearance | White or yellowish powder | White or yellowish powder |

Stability Profile

Adinazolam mesylate is known to degrade under conditions of high relative humidity and elevated temperatures. The degradation process involves both hydrolysis and oxidation. The primary degradation product identified is a 6-aminoquinoline analog. Understanding the stability of adinazolam mesylate is critical for the development of stable formulations and for defining appropriate storage conditions.

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development. These studies typically involve exposing the drug substance to stress conditions such as heat, humidity, light, and a range of pH values.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of adinazolam mesylate.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a standard method for its determination.

Methodology:

-

Preparation of the Titrand: Accurately weigh and dissolve a sample of adinazolam mesylate in a suitable solvent, typically a co-solvent system (e.g., methanol/water) if aqueous solubility is a concern for the free base at different pH values. The concentration should be in the range of 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the titrand solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This can be more accurately determined by plotting the first or second derivative of the curve.

Determination of logP by RP-HPLC

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of adinazolam.

-

Sample Analysis: Dissolve adinazolam (free base) in the mobile phase and inject it into the HPLC system.

-

Data Acquisition: Determine the retention time (t_R) for each standard and for adinazolam. Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.

-

Data Analysis: Plot the log(k') of the standards against their known logP values to generate a calibration curve. Use the log(k') of adinazolam to determine its logP from the calibration curve.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of adinazolam mesylate to a known volume of water or a relevant buffer solution in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of adinazolam mesylate in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is an important parameter to assess for solid dosage form development.

Methodology:

-

Sample Preparation: Accurately weigh a sample of adinazolam mesylate and place it in a tared container.

-

Controlled Humidity Exposure: Store the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH) at a specific temperature (e.g., 25°C and 75% RH).

-

Weight Monitoring: Periodically remove the sample and re-weigh it until a constant weight is achieved, indicating that equilibrium has been reached.

-

Data Analysis: Calculate the percentage of moisture absorbed by the sample. The degree of hygroscopicity can be classified based on the percentage of weight gain.

Polymorphism Screening

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs can have different physicochemical properties.

Methodology:

-

Crystallization Studies: Crystallize adinazolam mesylate from a variety of solvents with different polarities and under various conditions (e.g., fast vs. slow evaporation, cooling crystallization, anti-solvent addition).

-

Solid-State Characterization: Analyze the resulting solid forms using techniques such as:

-

X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.

-

Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

-

Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

-

Microscopy: To observe crystal habit and morphology.

-

-

Interconversion Studies: Slurry the different forms in various solvents to determine the most thermodynamically stable polymorph at a given temperature.

Signaling Pathway

Adinazolam is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, which is distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to the anxiolytic, sedative, and anticonvulsant effects of the drug.

This guide provides a foundational understanding of the physicochemical properties of adinazolam mesylate, essential for its effective use in research and development. The provided experimental protocols offer a starting point for detailed characterization, and the diagrams visually summarize key concepts for enhanced comprehension.

References

The Genesis of a Triazolobenzodiazepine: An In-depth Technical Guide to the Early Discovery and Development of Adinazolam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adinazolam (brand name: Deracyn) is a triazolobenzodiazepine (TBZD) derivative that emerged from research efforts aimed at enhancing the therapeutic profile of existing benzodiazepines, particularly in the realm of antidepressant activity.[1][2] Developed by Dr. Jackson B. Hester at The Upjohn Company, the same chemist who developed alprazolam, adinazolam was investigated for its potential as a treatment for anxiety and major depressive disorder.[2][3] Although it was never granted FDA approval for clinical use, its unique pharmacological profile and the story of its development provide valuable insights into the structure-activity relationships of the triazolobenzodiazepine class and the broader field of psychopharmacology.[1] This technical guide provides a comprehensive overview of the early discovery and development of adinazolam, with a focus on its core pharmacology, preclinical and clinical evaluation, and the experimental methodologies employed.

Chemical Synthesis

The synthesis of adinazolam has been approached through several routes, with a notable high-yielding one-step method starting from the commercially available triazolobenzodiazepine, estazolam.

High-Yielding One-Step Synthesis from Estazolam

A particularly efficient synthesis involves the reaction of estazolam with dimethyl(methylene)ammonium chloride.

-

Reaction: Estazolam is reacted with dimethyl(methylene)ammonium chloride.

-

Reagents and Conditions: The reaction is typically carried out in an appropriate solvent.

-

Significance: This method offers a streamlined and efficient pathway to adinazolam, starting from a readily available precursor.

Another documented synthetic route begins with 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e]diazepine.

Caption: High-yielding one-step synthesis of adinazolam from estazolam.

Pharmacodynamics: Mechanism of Action

Adinazolam, like other benzodiazepines, exerts its effects on the central nervous system by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.

GABAergic Signaling Pathway

Adinazolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding event enhances the affinity of the GABA-A receptor for GABA. The increased binding of GABA leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing an overall inhibitory effect on neuronal activity. This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.

Caption: Adinazolam's positive allosteric modulation of the GABA-A receptor.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Adinazolam is readily absorbed after oral administration. A key feature of its pharmacokinetic profile is its extensive and rapid metabolism to its primary active metabolite, N-desmethyladinazolam (NDMAD). In fact, adinazolam is considered a prodrug, with NDMAD being responsible for the majority of the observed benzodiazepine-like effects. The metabolism of adinazolam to NDMAD is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. Other minor metabolites include alpha-hydroxyalprazolam and estazolam. The elimination half-life of adinazolam is short, typically less than 3 hours.

Caption: The metabolic conversion of adinazolam to its active and minor metabolites.

Quantitative Pharmacokinetic and Binding Affinity Data

| Parameter | Adinazolam | N-desmethyladinazolam (NDMAD) | Reference(s) |

| Binding Affinity (Ki, nM) | 208 | 6.96 | |

| Bioavailability (Oral) | ~40% | - | |

| Elimination Half-life (t½) | < 3 hours | - | |

| Clearance (CL) | - | 50% of adinazolam's clearance | |

| Volume of Distribution (Vd) | 106 L | - |

Preclinical Development

The preclinical evaluation of adinazolam involved a battery of in vitro and in vivo studies to characterize its pharmacological activity and therapeutic potential.

In Vitro Studies

Objective: To determine the binding affinity of adinazolam and its metabolites for the benzodiazepine receptor.

Methodology:

-

Radioligand: [3H]flunitrazepam was used as the radioligand to label benzodiazepine binding sites.

-

Tissue Preparation: Membranes from rat brain tissue were prepared.

-

Incubation: The brain membranes were incubated with [3H]flunitrazepam and varying concentrations of the test compounds (adinazolam or NDMAD).

-

Separation: Bound and free radioligand were separated by rapid vacuum filtration.

-

Quantification: The amount of radioactivity bound to the filters was measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

Objective: To identify the metabolites of adinazolam.

Methodology:

-

System: Pooled human liver microsomes were used to simulate hepatic metabolism.

-

Incubation: Adinazolam was incubated with the human liver microsomes in the presence of an NADPH-generating system.

-

Analysis: The metabolites were identified using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In Vivo Animal Models

Objective: To assess the antidepressant-like effects of adinazolam.

Methodology:

-

Animal Model: Bilateral olfactory bulbectomy was performed on rats to induce a state with behavioral and neurochemical changes resembling depression in humans.

-

Drug Administration: Adinazolam was administered chronically to the OBX rats.

-

Behavioral Assessment: The primary behavioral endpoint was the attenuation of hyperactivity in an open-field test. Other behavioral tests could also be employed.

Objective: To screen for antidepressant activity.

Methodology:

-

Apparatus: A cylindrical tank filled with water.

-

Procedure: Mice or rats are placed in the water tank from which they cannot escape. The duration of immobility (floating) is measured.

-

Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Objective: To evaluate anxiolytic-like effects.

Methodology:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Rodents are placed in the center of the maze and their movement is tracked.

-

Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Caption: Overview of the preclinical evaluation workflow for adinazolam.

Clinical Development

The clinical development program for adinazolam focused on its efficacy and safety in patients with major depressive disorder.

Phase II/III Clinical Trials

Objective: To evaluate the antidepressant efficacy and safety of adinazolam compared to placebo and active comparators.

General Design:

-

Study Type: Randomized, double-blind, placebo-controlled trials.

-

Patient Population: Outpatients diagnosed with major depressive disorder according to DSM-III criteria.

-

Interventions: Adinazolam mesylate, placebo, and in some studies, an active comparator like imipramine.

-

Duration: Typically 6 weeks of treatment.

-

Efficacy Measures: The primary efficacy endpoint was the change from baseline in the total score of the Hamilton Rating Scale for Depression (HAM-D). Other measures included the Clinical Global Impression (CGI) scale and patient-rated scales.

Key Findings:

-

Adinazolam was found to be significantly superior to placebo in reducing depressive symptoms.

-

In a comparative trial, adinazolam demonstrated comparable efficacy to the tricyclic antidepressant imipramine.

-

The most common side effects were sedation and drowsiness, which were generally mild and transient.

Conclusion

The early discovery and development of adinazolam as a triazolobenzodiazepine represent a focused effort to build upon the therapeutic success of earlier compounds in this class and expand their utility into the treatment of depression. Although adinazolam did not ultimately reach the market, the research conducted provided valuable knowledge regarding the pharmacology of triazolobenzodiazepines, the critical role of active metabolites, and the preclinical and clinical methodologies for evaluating novel psychotropic agents. The data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and scientists in the field of drug discovery and development, highlighting the intricate process of bringing a potential new therapeutic from the laboratory to clinical investigation.

References

Unveiling the Preclinical Profile of Adinazolam Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacological profiling of adinazolam mesylate, a triazolobenzodiazepine with potential anxiolytic and antidepressant properties. This document synthesizes key data on its mechanism of action, receptor binding affinity, metabolic profile, and effects in various preclinical models. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Core Pharmacological Attributes

Adinazolam is a triazolobenzodiazepine that primarily functions as a prodrug for its active metabolite, N-desmethyladinazolam (NDMAD)[1]. The pharmacological effects of adinazolam are largely attributed to the potent activity of NDMAD.

Mechanism of Action

Adinazolam and its primary metabolite, NDMAD, exert their effects by binding to benzodiazepine receptors on the gamma-aminobutyric acid type A (GABA-A) receptor complex[1]. This binding allosterically modulates the receptor, potentiating the inhibitory effects of the neurotransmitter GABA. This enhanced GABAergic transmission leads to the anxiolytic, anticonvulsant, and sedative properties characteristic of benzodiazepines. While adinazolam itself has a moderate affinity for the benzodiazepine receptor, NDMAD exhibits a significantly higher affinity, explaining its greater potency[1].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for adinazolam mesylate and its active metabolite, NDMAD.

Receptor Binding Affinities

| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) |

| Adinazolam | Benzodiazepine | [3H]Flunitrazepam | Not Specified | 208[1] |

| NDMAD | Benzodiazepine | [3H]Flunitrazepam | Not Specified | 6.96[1] |

Adinazolam has been shown to have negligible binding affinity for histamine H1, muscarinic, α1- and α2-adrenergic, 5-HT1A, 5-HT2, or dopamine D2 receptors.

In Vitro Functional Activity

Quantitative data from in vitro functional assays, such as EC50 or IC50 values for the potentiation of GABA-induced chloride currents, for adinazolam and NDMAD are not available in the reviewed preclinical literature.

Preclinical Pharmacokinetics

Comprehensive preclinical pharmacokinetic data for adinazolam and NDMAD in rats, dogs, and monkeys, including parameters such as Cmax, Tmax, AUC, elimination half-life, and bioavailability, are not detailed in the publicly available literature. Human studies indicate that adinazolam is rapidly and almost completely metabolized to NDMAD, with an estimated bioavailability of 40%.

Preclinical Efficacy Models: Experimental Protocols

Adinazolam has demonstrated anxiolytic, anticonvulsant, and antidepressant-like effects in various preclinical models. The detailed methodologies for three key assays are provided below.

Elevated Plus Maze (Anxiolytic Activity)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.

Procedure:

-

Habituation: Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Adinazolam mesylate or vehicle is administered at a predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection).

-

Testing: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a 5-minute session.

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Pentylenetetrazole-Induced Seizure Test (Anticonvulsant Activity)

The pentylenetetrazole (PTZ) induced seizure test is a common model to screen for anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Apparatus:

-

Observation chambers for individual animals.

-

Syringes for drug and PTZ administration.

Procedure:

-

Drug Administration: Adinazolam mesylate or vehicle is administered at a specific time before the PTZ challenge.

-

PTZ Challenge: A convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous) is administered.

-

Observation: Animals are observed for a period of 30 minutes for the onset and severity of seizures.

-

Parameters Measured:

-

Latency to the first clonic seizure.

-

Presence or absence of generalized tonic-clonic seizures.

-

Mortality protection.

-

-

Data Analysis: Anticonvulsant activity is demonstrated by a significant increase in the latency to seizures, a reduction in the percentage of animals exhibiting tonic-clonic seizures, or protection from mortality compared to the vehicle group.

Olfactory Bulbectomized Rat Model (Antidepressant Activity)

The bilateral olfactory bulbectomy (OBX) in rats is a widely used animal model of depression that is sensitive to chronic, but not acute, antidepressant treatment.

Procedure:

-

Surgery: Rats undergo bilateral surgical removal of the olfactory bulbs. Sham-operated animals serve as controls.

-

Recovery: Animals are allowed to recover for a period of at least two weeks.

-

Drug Administration: Chronic daily administration of adinazolam mesylate or vehicle is initiated.

-

Behavioral Testing: After a period of chronic treatment (e.g., 14-21 days), animals are subjected to behavioral tests, such as the open field test.

-

Open Field Test:

-

Each rat is placed in the center of an open field arena.

-

Locomotor activity (e.g., number of line crossings, rearing) is recorded for a defined period (e.g., 5-10 minutes).

-

OBX rats typically exhibit hyperactivity in the open field, which is considered a behavioral correlate of depression-related agitation.

-

-

Data Analysis: A reversal of the OBX-induced hyperactivity by chronic adinazolam treatment is indicative of antidepressant-like activity.

Conclusion

Adinazolam mesylate, primarily through its active metabolite NDMAD, is a potent modulator of the GABA-A receptor with demonstrated anxiolytic, anticonvulsant, and antidepressant-like properties in preclinical models. While the foundational pharmacology is established, this guide highlights the need for more detailed quantitative data, particularly regarding GABA-A receptor subtype selectivity, in vitro functional potency, and comprehensive pharmacokinetic profiling in standard preclinical species. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts. The provided experimental protocols and diagrams offer a framework for researchers to further investigate the therapeutic potential of adinazolam and related compounds.

References

Physicochemical Properties of Adinazolam and its Mesylate Salt

An In-Depth Technical Guide to the Solubility of Adinazolam Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of adinazolam mesylate in various aqueous and organic solvents. It includes a detailed summary of available quantitative data, experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Adinazolam is a triazolobenzodiazepine, structurally related to alprazolam, that was investigated for its anxiolytic and antidepressant properties.[1][2] While it was never approved for public use by the FDA, it has appeared on the designer drug market.[2][3] Adinazolam is typically used in its mesylate salt form, adinazolam mesylate (U-41,123F), to improve its aqueous solubility.[4]

Key properties are summarized below:

| Property | Adinazolam (Free Base) | Adinazolam Mesylate |

| Molecular Formula | C₁₉H₁₈ClN₅ | C₂₀H₂₂ClN₅O₃S |

| Molar Mass | 351.83 g/mol | 447.94 g/mol |

| Appearance | Crystalline solid | Solid |

| Melting Point | 171–172.5 °C | Not specified |

| pKa (Strongest Basic) | 6.30 - 6.39 | Not specified |

Solubility Profile of Adinazolam Mesylate

The solubility of a drug substance is a critical factor in its formulation, delivery, and bioavailability. The mesylate salt of adinazolam exhibits significantly different solubility characteristics compared to its free base form.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for both adinazolam free base and adinazolam mesylate.

| Form | Solvent | Solubility | Temperature | Source(s) |

| Adinazolam Mesylate | Water | > 100 mg/mL | Not Specified | |

| Adinazolam Mesylate | Water | 0.0672 mg/mL (Predicted) | Not Specified | |

| Adinazolam (Free Base) | Water | Insoluble | Not Specified | |

| Adinazolam (Free Base) | Dichloromethane | Soluble | Not Specified | |

| Adinazolam (Free Base) | Methanol | Soluble | Not Specified |

Note on Discrepancies: There is a significant discrepancy in the reported aqueous solubility of adinazolam mesylate. A World Health Organization report states its solubility is greater than 100 mg/mL, indicating high solubility. In contrast, a predicted value from another source suggests a much lower solubility of 0.0672 mg/mL. For research and development purposes, experimental verification via the methods described below is strongly recommended.

Aqueous Solubility

Adinazolam free base is insoluble in water. The formation of the mesylate salt drastically increases its solubility in aqueous media, with reports indicating it is highly soluble (>100 mg/mL). As most pharmaceutical compounds are weak acids or bases, the pH of the aqueous solution is a critical parameter influencing solubility. For basic compounds like adinazolam, solubility generally increases as the pH decreases.

Organic Solvent Solubility

Experimental Methodologies for Solubility Determination

Accurate determination of solubility is essential during drug development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Principle: An excess amount of the drug substance (adinazolam mesylate) is added to a specific solvent and agitated at a constant temperature until equilibrium is achieved. The saturated supernatant is then separated from the undissolved solid and analyzed to determine the drug concentration.

Detailed Protocol:

-

Preparation: Add an excess amount of adinazolam mesylate to a series of vials, each containing a precise volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol). The amount should be sufficient to ensure a solid phase remains after equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) is recommended.

-

Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of adinazolam.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Mechanism of Action: GABA-A Receptor Modulation

Adinazolam, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway:

-

Binding: Adinazolam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.

-

Potentiation: This binding potentiates the effect of GABA, increasing the affinity of GABA for its own binding site.

-

Channel Opening: When GABA binds, it opens an integrated chloride ion (Cl⁻) channel. Adinazolam's presence increases the frequency of this channel opening.

-

Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane.

-

Inhibition: This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, leading to widespread central nervous system depression and producing the characteristic anxiolytic and sedative effects.

References

An In-depth Technical Guide to the Structural Elucidation of Adinazolam Mesylate using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of adinazolam mesylate, a triazolobenzodiazepine. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques for determining the chemical structure and fragmentation patterns of complex organic molecules. This document outlines detailed experimental protocols, presents available data in a structured format, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

Adinazolam, 1-(8-chloro-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-1-yl)-N,N-dimethylmethanamine, is a benzodiazepine derivative. For pharmaceutical use, it is often prepared as a mesylate salt to improve its solubility. The definitive confirmation of its chemical structure is a critical step in drug development and forensic analysis, ensuring identity, purity, and stability. NMR and MS are the cornerstone techniques for this purpose. While NMR provides detailed information about the connectivity of atoms in a molecule, MS reveals the molecular weight and provides characteristic fragmentation patterns that aid in structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental protocol for acquiring NMR spectra of adinazolam mesylate is crucial for obtaining high-quality data. The following is a general procedure based on standard practices for small molecule characterization.

Sample Preparation:

-

Weigh approximately 5-10 mg of adinazolam mesylate reference standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1.5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Correlation Spectroscopy (COSY) to establish proton-proton couplings.

-

Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-proton correlations.

-

Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

A study on the NMR spectroscopic characterization of adinazolam mesylate in aqueous solution has shown that its structure can be pH-dependent. This is an important consideration when selecting the solvent and interpreting the spectra, as different ionization states can lead to significant changes in chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of adinazolam mesylate and to study its fragmentation pattern. Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF-MS) is a powerful technique for this purpose.

Sample Preparation:

-

Prepare a dilute solution of adinazolam mesylate in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.

Instrumentation and Data Acquisition (LC-QTOF-MS):

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is common.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for benzodiazepines.

-

Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer provides high resolution and accurate mass measurements.

-

MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600 Da).

-

MS/MS (Tandem MS): Perform fragmentation of the protonated molecular ion ([M+H]⁺) to obtain a characteristic fragmentation pattern. This is typically done using collision-induced dissociation (CID).

-

Data Presentation

NMR Spectral Data

While a comprehensive, publicly available, tabulated dataset of experimental ¹H and ¹³C NMR chemical shifts and coupling constants for adinazolam mesylate is not readily found in the literature, the following tables present predicted NMR data. These predictions are based on computational algorithms and should be used as a reference for spectral interpretation. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for Adinazolam

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2' | 7.5 - 7.6 | m |

| H-3' | 7.4 - 7.5 | m |

| H-4' | 7.4 - 7.5 | m |

| H-5' | 7.5 - 7.6 | m |

| H-6' | 7.5 - 7.6 | m |

| H-7 | 7.6 - 7.7 | d |

| H-9 | 7.3 - 7.4 | dd |

| H-10 | 7.8 - 7.9 | d |

| CH₂ (4) | 4.0 - 5.5 (diastereotopic) | ABq |

| CH₂-N | 3.5 - 3.7 | s |

| N(CH₃)₂ | 2.3 - 2.5 | s |

Note: The chemical shift of the methanesulfonic acid proton would appear as a broad singlet, typically downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Adinazolam

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 152 |

| C-4 | 45 - 47 |

| C-5a | 168 - 170 |

| C-6 | 138 - 140 |

| C-7 | 130 - 132 |

| C-8 | 133 - 135 |

| C-9 | 128 - 130 |

| C-10 | 125 - 127 |

| C-10a | 140 - 142 |

| C-1' | 135 - 137 |

| C-2'/6' | 128 - 130 |

| C-3'/5' | 129 - 131 |

| C-4' | 131 - 133 |

| CH₂-N | 58 - 60 |

| N(CH₃)₂ | 43 - 45 |

Note: The chemical shift of the methanesulfonic acid carbon would appear around 40 ppm.

Mass Spectrometry Data

The mass spectrum of adinazolam provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for its identification.

Table 3: Key Mass Spectrometry Data for Adinazolam

| Ion | m/z (Da) | Description |

| [M+H]⁺ | 352.1 | Protonated molecular ion of adinazolam |

| [M+H-C₂H₆N]⁺ | 308.1 | Loss of dimethylamine radical |

| [M+H-C₃H₇N₂]⁺ | 281.1 | Loss of the dimethylaminomethyl radical |

| [C₁₅H₁₀ClN₂]⁺ | 265.1 | Further fragmentation |

| [C₆H₅]⁺ | 77.1 | Phenyl cation |

Note: The molecular weight of adinazolam free base is 351.8 g/mol . The mesylate salt will not be observed as a single entity in the gas phase under typical ESI conditions.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of adinazolam mesylate using NMR and mass spectrometry.

References

Adinazolam Mesylate: An In-depth Technical Guide to Degradation Pathways and Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

Adinazolam, a triazolobenzodiazepine, has been a subject of interest for its potential therapeutic applications. As with any pharmaceutical compound, a thorough understanding of its stability, degradation pathways, and impurity profile is critical for ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the degradation behavior of adinazolam mesylate, summarizing known degradation products, outlining experimental protocols for stress testing, and presenting a logical framework for its impurity profiling.

Degradation Pathways of Adinazolam Mesylate

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. While specific, detailed public data on the forced degradation of adinazolam mesylate is limited, available information indicates that the molecule is susceptible to degradation under conditions of high humidity and elevated temperatures. The primary degradation mechanisms are hydrolysis and oxidation.

A key study on a sustained-release tablet formulation of adinazolam mesylate revealed that under stress conditions of high relative humidity and temperature, the compound degrades to form a major product identified as the 6-aminoquinoline analog , along with several other minor impurities. In total, five degradation products were identified, suggesting a complex degradation profile involving both hydrolytic and oxidative pathways.[1]

Hydrolytic Pathway: The benzodiazepine ring system is known to be susceptible to hydrolysis, particularly at the azomethine bond. In the case of adinazolam, this could lead to the opening of the diazepine ring.

Oxidative Pathway: The dimethylaminomethyl side chain of adinazolam is a potential site for oxidative degradation, which could lead to the formation of N-desmethyladinazolam or the complete loss of the side chain to form estazolam.[2]

Further research into the degradation of structurally related triazolobenzodiazepines, such as alprazolam and estazolam, can provide valuable insights into the potential degradation pathways of adinazolam.

Degradation Pathway of Adinazolam Mesylate

Caption: Potential degradation pathways of adinazolam mesylate.

Impurity Profiling

Impurity profiling is a critical aspect of drug development and quality control. For adinazolam mesylate, this involves the identification and quantification of process-related impurities and degradation products.

Process-Related Impurities: These impurities can arise from the synthetic route used to manufacture adinazolam. Potential process impurities should be resolved from the active pharmaceutical ingredient (API) and any identified degradation products.

Degradation Products: As discussed, the primary degradation products result from hydrolysis and oxidation. A stability-indicating analytical method is crucial for separating and quantifying these impurities.

| Impurity Type | Potential Impurities | Origin |

| Degradation | 6-Aminoquinoline Analog (Major) | Hydrolysis/Oxidation |

| Other Unidentified Degradants | Hydrolysis/Oxidation | |

| Metabolites (for reference) | N-desmethyladinazolam | Metabolism |

| Estazolam | Metabolism | |

| alpha-Hydroxyalprazolam | Metabolism |

Table 1: Summary of Potential Impurities of Adinazolam Mesylate.

Experimental Protocols for Forced Degradation Studies

While a specific, detailed protocol for the forced degradation of adinazolam mesylate is not publicly available, a general approach based on ICH guidelines and studies of related benzodiazepines can be outlined. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.

A. Acid and Base Hydrolysis:

-

Procedure: Dissolve adinazolam mesylate in a suitable solvent (e.g., methanol or acetonitrile) and treat with 0.1 M HCl and 0.1 M NaOH separately.

-

Conditions: Maintain the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours), with periodic sampling.

-

Neutralization: Neutralize the samples before analysis.

B. Oxidative Degradation:

-

Procedure: Treat a solution of adinazolam mesylate with an oxidizing agent, such as 3% hydrogen peroxide.

-

Conditions: Conduct the experiment at room temperature for a specified duration, monitoring the degradation.

C. Thermal Degradation:

-

Procedure: Expose solid adinazolam mesylate to dry heat in a temperature-controlled oven.

-

Conditions: A common condition is 105°C for 24 hours, or as needed to achieve sufficient degradation.

D. Photolytic Degradation:

-

Procedure: Expose a solution of adinazolam mesylate to a light source capable of emitting both UV and visible light.

-

Conditions: As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be protected from light.

Experimental Workflow for Forced Degradation Studies

References

In Vitro Metabolism of Adinazolam Mesylate in Human Liver Microsomes: A Technical Guide

This technical guide provides an in-depth overview of the in vitro metabolism of adinazolam mesylate, focusing on studies conducted with human liver microsomes (HLMs). It is intended for researchers, scientists, and professionals in the field of drug development and metabolism. This document outlines the primary metabolic pathways, enzymatic kinetics, and detailed experimental protocols for studying the biotransformation of this compound.

Introduction

Adinazolam is a triazolobenzodiazepine that has been investigated for its anxiolytic and antidepressant properties.[1] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy and safety.[2] In vitro models, particularly human liver microsomes, are indispensable tools for this purpose as they contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][3] Adinazolam is known to be a prodrug, being rapidly and extensively converted to its primary active metabolite, N-desmethyladinazolam (NDMAD).[4]

Primary Metabolic Pathways

The in vitro metabolism of adinazolam in human liver microsomes is primarily characterized by Phase I oxidative reactions. The principal pathway is N-demethylation, which occurs in a sequential manner.

-

First N-demethylation: Adinazolam is converted to its major and more potent metabolite, N-desmethyladinazolam (NDMAD).

-

Second N-demethylation: NDMAD is further demethylated to form didesmethyladinazolam (DDMAD).

-

Other Metabolites: Another unidentified metabolite, designated as 'U', has been observed to form from NDMAD.

The primary enzymes responsible for these biotransformations have been identified as isoforms of the Cytochrome P450 family. Specifically, CYP3A4 is the main enzyme mediating the N-demethylation of both adinazolam and NDMAD. CYP2C19 also contributes to these reactions, while CYP2C9 shows a minor role in the demethylation of NDMAD. No significant metabolic activity was detected for CYPs 1A2, 2C9 (for adinazolam), 2D6, and 2E1.

Quantitative Metabolic Data

The kinetics of adinazolam's primary metabolic steps have been characterized to determine enzyme affinity (Km) and inhibitory potential (IC50, Ki). These parameters are essential for predicting in vivo metabolic clearance and the likelihood of drug-drug interactions.

Table 1: Michaelis-Menten Kinetic Parameters for Adinazolam and NDMAD Metabolism

| Substrate | Metabolite | Catalyzing Enzyme(s) | Km (μM) |

| Adinazolam | NDMAD | Human Liver Microsomes | 92 |

| Adinazolam | NDMAD | cDNA-expressed CYP2C19 | 39 |

| Adinazolam | NDMAD | cDNA-expressed CYP3A4 | 83 |

| NDMAD | DDMAD | Human Liver Microsomes | 259 |

| NDMAD | DDMAD | cDNA-expressed CYP2C19 | 187 |

| NDMAD | DDMAD | cDNA-expressed CYP3A4 | 220 |

| NDMAD | DDMAD | cDNA-expressed CYP2C9 | 1068 |

| NDMAD | Metabolite U | Human Liver Microsomes | 498 |

Data sourced from a study using substrate concentrations ranging from 10-1000 μM.

Table 2: Inhibition of Adinazolam and NDMAD N-demethylation in Human Liver Microsomes

| Inhibitor | Target Pathway | Target Enzyme | IC50 (μM) | Ki (μM) |

| Ketoconazole | Adinazolam → NDMAD | CYP3A4 | 0.15 | < 0.04 |

| Troleandomycin | Adinazolam → NDMAD | CYP3A4 | 1.96 | N/A |

| Ketoconazole | NDMAD → DDMAD | CYP3A4 | 0.14 | N/A |

| Ketoconazole | NDMAD → Metabolite U | CYP3A4 | < 0.1 | N/A |

IC50: The concentration of an inhibitor that results in 50% of the maximum inhibition. Ki: Inhibition constant.

Experimental Protocols

A generalized protocol for studying the in vitro metabolism of adinazolam using HLMs is outlined below. This protocol is synthesized from standard methodologies in the field.

To determine the metabolic profile, kinetic parameters (Km, Vmax), and principal CYP enzymes involved in the biotransformation of adinazolam mesylate in vitro.

-

Substrates: Adinazolam Mesylate, N-desmethyladinazolam

-

Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C

-

Cofactor: NADPH (20 mM stock solution)

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)

-

Recombinant Enzymes: cDNA-expressed human CYPs (e.g., CYP3A4, CYP2C19) for reaction phenotyping

-

Inhibitors: CYP-specific inhibitors (e.g., Ketoconazole for CYP3A4)

-

Termination Solution: Ice-cold organic solvent (e.g., Acetonitrile, Ethyl Acetate)

-

Analytical Standards: Reference standards for adinazolam and its metabolites (NDMAD, DDMAD)

-

Preparation: Thaw pooled HLMs on ice. Prepare a master mix containing phosphate buffer and HLM to the desired protein concentration (e.g., 0.1-0.5 mg/mL).

-

Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add the test substrate (adinazolam, dissolved in a minimal amount of organic solvent like DMSO, ensuring final concentration is <0.2%) or a vehicle control. Pre-incubate the mixture for 5-10 minutes at 37°C with gentle agitation.

-

Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution. For kinetic studies, substrate concentrations should span the expected Km value (e.g., 10-1000 µM for adinazolam).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 0-60 minutes), ensuring the reaction is within the linear range (typically <15% substrate consumption).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold organic solvent. This precipitates the microsomal proteins.

-

Extraction: Vortex the samples and centrifuge at high speed (e.g., >3000 rpm) for 5-10 minutes to pellet the protein.

-

Sample Analysis: Transfer the supernatant to a new tube or HPLC vial for analysis.

Two primary methods are used to identify the specific CYP enzymes responsible for metabolizing adinazolam:

-

Recombinant Human CYPs: Adinazolam is incubated individually with a panel of cDNA-expressed recombinant human CYP enzymes. The formation of metabolites indicates which enzymes are capable of catalyzing the reaction.

-

Selective Chemical Inhibition: The incubation is performed with pooled HLMs in the presence of known, isoform-selective chemical inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.

The quantification of adinazolam and its metabolites is typically performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Chromatography: Separation is achieved on a C18 analytical column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution is used, commonly with water and methanol or acetonitrile, both containing a modifier like 0.1-0.2% formic acid to improve ionization.

-

Detection: A triple quadrupole mass spectrometer (TQ detector) is operated in positive electrospray ionization (ESI+) mode.

-

Quantification: Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for adinazolam and each metabolite are monitored for high selectivity and sensitivity.

Conclusion

In vitro studies using human liver microsomes demonstrate that adinazolam is primarily metabolized through sequential N-demethylation to N-desmethyladinazolam (NDMAD) and didesmethyladinazolam (DDMAD). The biotransformation is predominantly catalyzed by CYP3A4, with a secondary contribution from CYP2C19. The strong inhibition of adinazolam metabolism by CYP3A4 inhibitors like ketoconazole highlights a potential for clinically significant drug-drug interactions. The data and protocols presented herein provide a comprehensive framework for the continued investigation of adinazolam metabolism and its implications in drug development.

References

- 1. Urinary screening for adinazolam and its major metabolites by the Emit d.a.u. and FPIA benzodiazepine assays with confirmation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

Unveiling the Metabolic Fate of Adinazolam Mesylate: A Technical Guide to Identifying Novel Metabolites in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification of novel metabolites of adinazolam mesylate in biological samples. Adinazolam, a triazolobenzodiazepine, undergoes extensive metabolism, and a thorough understanding of its biotransformation is critical for drug development, clinical pharmacology, and forensic toxicology. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the discovery and characterization of previously unidentified metabolic products.

Introduction to Adinazolam Metabolism

Adinazolam is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a crucial role in its biotransformation.[1] The metabolism of adinazolam is known to produce several active and inactive metabolites. The major metabolic pathway involves N-dealkylation of the dimethylaminomethyl side chain.[1][2]

The established major metabolites of adinazolam include:

-

N-desmethyladinazolam: The primary and pharmacologically active metabolite.[2][3]

-

N,N-didesmethyladinazolam: A further N-demethylated metabolite.

-

Estazolam: A minor metabolite.

-

alpha-Hydroxy-alprazolam: Another minor metabolite.

While these metabolites are well-documented, the potential for the formation of other, novel metabolites through various phase I and phase II metabolic reactions remains an area of active investigation. The identification of such novel metabolites is essential for a complete understanding of the drug's disposition and potential for drug-drug interactions or idiosyncratic toxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the known metabolites of adinazolam. It is important to note that quantitative data for novel metabolites is not yet available and would be a primary output of the experimental protocols described herein.

| Metabolite | Biological Matrix | Method of Analysis | Concentration / Excretion Percentage | Reference |

| N-desmethyladinazolam | Urine | HPLC | >50% of a single oral dose excreted within 24 hours. | |

| Adinazolam (Unchanged) | Urine | HPLC | <2% of a single oral dose excreted within 24 hours. | |

| alpha-Hydroxy-alprazolam | Urine | HPLC | <5% of a single oral dose excreted within 24 hours. | |

| Estazolam | Urine | HPLC | <5% of a single oral dose excreted within 24 hours. | |

| N,N-didesmethyladinazolam | Urine | HPLC | <5% of a single oral dose excreted within 24 hours. |

Experimental Protocols for Novel Metabolite Identification

This section provides a detailed, step-by-step guide for the in-vitro and in-vivo identification of novel adinazolam metabolites.

In-Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to generate and identify phase I metabolites of adinazolam in a controlled environment.

3.1.1. Materials

-

Adinazolam mesylate standard

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

3.1.2. Incubation Procedure

-

Prepare a stock solution of adinazolam mesylate in methanol (1 mg/mL).

-

In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), pooled HLMs (final protein concentration 0.5-1.0 mg/mL), and the adinazolam stock solution (final substrate concentration 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Include control incubations: one without NADPH to identify non-enzymatic degradation and another without adinazolam to identify endogenous microsomal components.

-

Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-HRMS analysis.

Sample Preparation from Biological Fluids (Urine and Plasma)

This protocol details the extraction of adinazolam and its metabolites from urine and plasma for analysis.

3.2.1. Urine Sample Preparation

-

Centrifuge a 1 mL aliquot of urine at 2000 x g for 10 minutes to remove particulate matter.

-

To the supernatant, add 10 µL of an internal standard solution (e.g., a structurally similar benzodiazepine not expected to be present in the sample).

-

Perform enzymatic hydrolysis of glucuronide conjugates by adding β-glucuronidase and incubating at 37°C for 2 hours.

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue for LC-HRMS analysis.

3.2.2. Plasma Sample Preparation

-

To 1 mL of plasma, add 10 µL of the internal standard.

-

Perform protein precipitation by adding 3 mL of ice-cold acetonitrile, vortexing for 1 minute, and centrifuging at 4000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

This is the core analytical technique for separating and identifying both known and novel metabolites.

3.3.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

3.3.2. Chromatographic Conditions

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate metabolites, for example:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3.3.3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) or all-ion fragmentation (AIF).

-

Full Scan Mass Range: m/z 100-1000.

-

Resolution: > 60,000 FWHM.

-

Collision Energy: Stepped collision energies (e.g., 10, 20, 40 eV) in MS/MS to obtain rich fragmentation spectra.

Data Processing and Novel Metabolite Identification Workflow

The identification of novel metabolites relies on a systematic data analysis workflow.

-

Peak Picking and Alignment: Process the raw LC-HRMS data using software such as XCMS, MZmine, or vendor-specific software to detect and align chromatographic peaks across different samples.

-

Comparison with Controls: Compare the peak lists from the adinazolam-treated samples with the control samples (no drug incubation or blank biological matrix) to identify drug-related peaks.

-

Known Metabolite Identification: Identify the peaks corresponding to the known metabolites of adinazolam based on their accurate mass and retention times (if standards are available).

-

Novel Metabolite Candidate Selection: Utilize advanced data mining techniques to identify potential novel metabolites:

-

Mass Defect Filtering: Search for compounds with a similar mass defect to the parent drug.

-

Isotope Pattern Filtering: Look for characteristic isotopic patterns, especially for chlorine-containing compounds like adinazolam.

-

Predicted Metabolite List: Search for the accurate masses of predicted metabolites from common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation).

-

-

Structure Elucidation: For each novel metabolite candidate, perform detailed structural elucidation based on:

-

Accurate Mass Measurement: Determine the elemental composition.

-

MS/MS Fragmentation Pattern: Analyze the fragmentation pattern to identify structural motifs and the site of metabolic modification. Compare the fragmentation of the metabolite with that of the parent drug.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the adinazolam metabolism and the experimental workflow for novel metabolite identification.

Caption: Metabolic pathway of adinazolam.

Caption: Workflow for novel metabolite identification.

References

Adinazolam Mesylate: A Technical Guide to Salt Form Selection and Property Optimization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the salt form selection for the triazolobenzodiazepine, adinazolam, with a specific focus on the mesylate salt. Adinazolam, developed for its anxiolytic and antidepressant properties, exhibits poor aqueous solubility in its free base form, a significant challenge for oral bioavailability. This guide explores the critical role of salt formation in overcoming this limitation, detailing the impact of the mesylate salt on key physicochemical properties. It includes a summary of available quantitative data, detailed experimental protocols for salt selection and characterization, and visual diagrams to illustrate workflows and mechanisms of action, serving as a comprehensive resource for drug development professionals.

Introduction: The Imperative of Salt Selection in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. For orally administered drugs, aqueous solubility and dissolution rate are paramount, as they govern the extent and rate of absorption into the systemic circulation. A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, posing a major hurdle to their development into effective medicines.

Salt formation is a widely employed and highly effective strategy to modulate these critical properties. By converting a weakly acidic or basic API into a salt, it is often possible to achieve substantial improvements in solubility, dissolution rate, stability, and manufacturability. The choice of the counter-ion is a critical decision in the pre-formulation stage, as each salt form of an API is a distinct chemical entity with a unique set of properties. A systematic approach to salt screening and selection is therefore essential to identify the optimal salt form that balances desired attributes for clinical success.

Adinazolam, a triazolobenzodiazepine, is a case in point. As a free base, it is practically insoluble in water, which would likely lead to poor and variable oral absorption[1][2]. The selection of the mesylate salt form was a key development step to enhance its aqueous solubility and facilitate its investigation as a potential therapeutic agent.

Adinazolam: From Free Base to Mesylate Salt

Physicochemical Properties of Adinazolam Free Base

Adinazolam in its free base form presents significant challenges for formulation development due to its low water solubility. The available data on its physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈ClN₅ | [1][2] |

| Molecular Weight | 351.83 g/mol | [1] |

| Melting Point | 171–172.5 °C | |

| Aqueous Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in dichloromethane and methanol |

The Impact of Mesylate Salt Formation

The conversion of adinazolam to its methanesulfonate (mesylate) salt form dramatically enhances its aqueous solubility. This is the primary driver for the selection of this particular salt.

| Property | Adinazolam Free Base | Adinazolam Mesylate | Reference |

| Aqueous Solubility | Insoluble | > 100 mg/mL |

This substantial increase in solubility is crucial for achieving adequate dissolution in the gastrointestinal tract, a prerequisite for reliable absorption and therapeutic effect.

Illustrative Comparison of Potential Adinazolam Salt Forms

While specific public data comparing a wide range of adinazolam salts is unavailable, the following table provides an illustrative comparison based on general principles of salt selection to highlight the decision-making process. Mesylate salts are often chosen for their ability to significantly improve solubility without introducing issues like high hygroscopicity, which can be a problem with other common salts like hydrochloride.

Table is for illustrative purposes only, based on typical salt properties.

| Property | Free Base | Hydrochloride Salt (Illustrative) | Mesylate Salt |

| Aqueous Solubility | Very Low (<0.01 mg/mL) | Moderate (1-5 mg/mL) | Very High (>100 mg/mL) |

| Dissolution Rate | Very Slow | Moderate | Fast |

| Hygroscopicity | Low | Moderate to High | Low to Moderate |

| Chemical Stability | Good | Potential for HCl loss at high temp. | Good |

| Melting Point | 171-172.5 °C | Variable (polymorph dependent) | Typically sharp, crystalline |

Experimental Protocols for Salt Selection and Characterization

The following sections provide detailed methodologies for key experiments in the salt selection and characterization process.

Salt Screening

Objective: To identify potential salt forms of adinazolam and assess their basic properties.

Methodology:

-

Counter-ion Selection: A range of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, tosylate, maleate, tartrate) are selected.

-

Small-Scale Salt Formation:

-

Dissolve a known amount of adinazolam free base in a suitable solvent (e.g., methanol, ethanol, acetone).

-

Add an equimolar amount of the selected acid (counter-ion).

-

Stir the mixture at room temperature for a specified period (e.g., 24 hours).

-